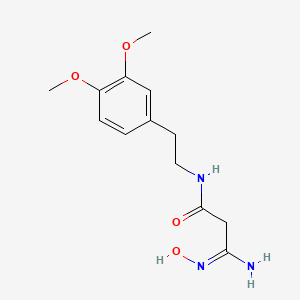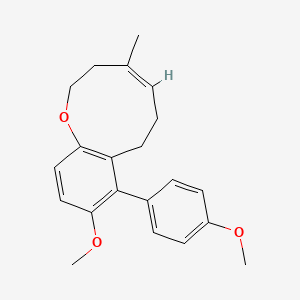
1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-8-(4-Methoxyphenyl)-4-Methyl-, (4Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-8-(4-Methoxyphenyl)-4-Methyl-, (4Z)- is a complex organic compound that belongs to the class of benzoxonins. These compounds are characterized by their unique ring structures and diverse functional groups, which contribute to their wide range of chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-8-(4-Methoxyphenyl)-4-Methyl-, (4Z)- typically involves multiple steps, including the formation of the benzoxonin ring and the introduction of methoxy and methyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzoxonin ring through cyclization of appropriate precursors.
Methoxylation: Introduction of methoxy groups using reagents such as dimethyl sulfate or methanol in the presence of a base.
Methylation: Introduction of methyl groups using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-8-(4-Methoxyphenyl)-4-Methyl-, (4Z)- can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of the benzoxonin ring using reducing agents such as lithium aluminum hydride.
Substitution: Substitution of functional groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents like dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced benzoxonin derivatives.
Substitution: Formation of substituted benzoxonin compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-8-(4-Methoxyphenyl)-4-Methyl-, (4Z)- involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.
Pathway Modulation: Influence on various biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-8-Phenyl-4-Methyl-, (4Z)-: Similar structure but lacks the additional methoxy group on the phenyl ring.
1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-8-(4-Hydroxyphenyl)-4-Methyl-, (4Z)-: Similar structure but has a hydroxyl group instead of a methoxy group on the phenyl ring.
Uniqueness
1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-8-(4-Methoxyphenyl)-4-Methyl-, (4Z)- is unique due to its specific combination of functional groups and ring structure, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H24O3 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(4Z)-9-methoxy-8-(4-methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonine |
InChI |
InChI=1S/C21H24O3/c1-15-5-4-6-18-19(24-14-13-15)11-12-20(23-3)21(18)16-7-9-17(22-2)10-8-16/h5,7-12H,4,6,13-14H2,1-3H3/b15-5- |
InChI Key |
RTQGLGXAFCQBGC-WCSRMQSCSA-N |
Isomeric SMILES |
C/C/1=C/CCC2=C(C=CC(=C2C3=CC=C(C=C3)OC)OC)OCC1 |
Canonical SMILES |
CC1=CCCC2=C(C=CC(=C2C3=CC=C(C=C3)OC)OC)OCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


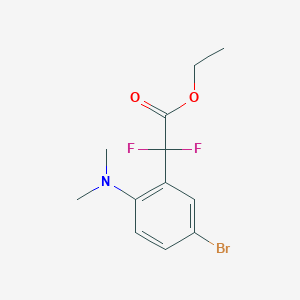
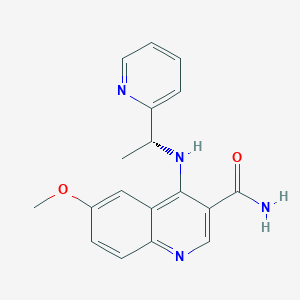
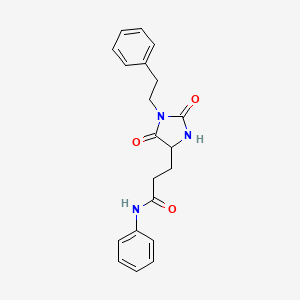
![2-[[2-Methoxy-4-[(2-oxiranylmethoxy)methyl]phenoxy]methyl]oxirane](/img/structure/B14120454.png)
![2-[[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]-3-hydroxyinden-1-one](/img/structure/B14120461.png)


![2-[(E)-2-(4-tert-butylphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14120480.png)
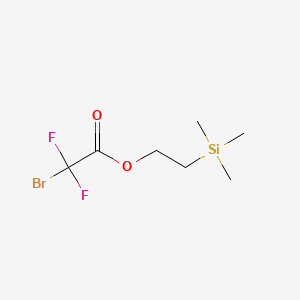
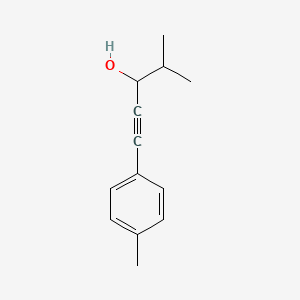
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B14120507.png)
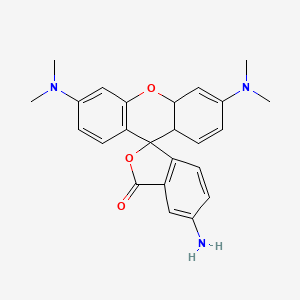
amine](/img/structure/B14120526.png)
